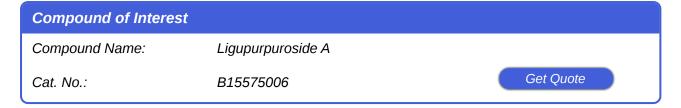


# In-Depth Technical Guide to the Spectral Data of Ligupurpuroside A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Ligupurpuroside A**, a phenylethanoid glycoside with noted antioxidant properties. The information presented herein is curated for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectral data and the methodologies for their acquisition.

# Introduction to Ligupurpuroside A

**Ligupurpuroside A** is a natural product isolated from the leaves of Ligustrum robustum. Its structure has been elucidated through extensive spectroscopic analysis, primarily NMR and MS. Understanding its spectral characteristics is fundamental for its identification, quantification, and further investigation into its biological activities and potential therapeutic applications.

#### **Mass Spectrometry Data**

High-resolution mass spectrometry confirms the molecular formula of **Ligupurpuroside A**.

Table 1: Mass Spectrometry Data for Ligupurpuroside A



Parameter	Value
Molecular Formula	C35H46O18
Ionization Mode	ESI-MS (Negative)
[M-H]- (m/z)	753

# **NMR Spectral Data**

The structural framework of **Ligupurpuroside A** has been meticulously mapped out using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The data presented below were acquired in methanol-d<sub>4</sub> (CD<sub>3</sub>OD).

Table 2: ¹H NMR (400 MHz, CD₃OD) and ¹³C NMR (100 MHz, CD₃OD) Data for **Ligupurpuroside A** 



Position	δC (ppm)	δΗ (ppm, J in Hz)
Aglycone		
1	131.6	-
2	116.8	6.70 (d, 8.0)
3	146.2	-
4	144.8	-
5	117.6	6.67 (d, 8.0)
6	121.2	6.57 (dd, 8.0, 2.0)
7	36.6	2.78 (t, 7.5)
8	72.0	3.99 (m), 3.70 (m)
Caffeoyl Moiety		
1'	127.8	-
2'	115.3	6.94 (d, 2.0)
3'	146.8	-
4'	149.8	-
5'	116.5	6.77 (d, 8.2)
6'	123.2	7.05 (dd, 8.2, 2.0)
7'	148.1	7.59 (d, 15.9)
8'	115.0	6.30 (d, 15.9)
9'	168.4	-
Glucose Moiety		
1"	104.2	4.37 (d, 7.8)
2"	76.1	3.45 (m)
3"	81.6	3.84 (t, 9.0)



4"	71.8	4.90 (t, 9.5)
5"	76.2	3.63 (m)
6"	64.9	3.80 (m), 3.68 (m)
Rhamnose Moiety		
1'''	102.8	5.17 (d, 1.5)
2""	72.3	3.96 (m)
3'''	72.2	3.78 (dd, 9.5, 3.3)
4'''	74.0	3.55 (t, 9.5)
5"'	70.4	3.60 (m)
6'''	18.0	1.11 (d, 6.2)

### **Experimental Protocols**

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Ligupurpuroside A**.

## **Isolation of Ligupurpuroside A**

The isolation of **Ligupurpuroside A** was achieved from the ethanol extract of the leaves of Ligustrum robustum. The extraction and purification process involved the following key steps:

- Extraction: The air-dried and powdered leaves were extracted with 95% ethanol.
- Solvent Partitioning: The concentrated ethanol extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography: The n-butanol fraction, rich in glycosides, was subjected to column chromatography on silica gel, followed by further purification using repeated column chromatography on Sephadex LH-20 and preparative HPLC to yield pure Ligupurpuroside A.

# **NMR Spectroscopy**



NMR spectra were recorded on a Bruker AV-400 spectrometer.

- Sample Preparation: Samples were dissolved in methanol-d4 (CD3OD).
- ¹H NMR: Acquired at 400 MHz.
- <sup>13</sup>C NMR: Acquired at 100 MHz.
- 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs.

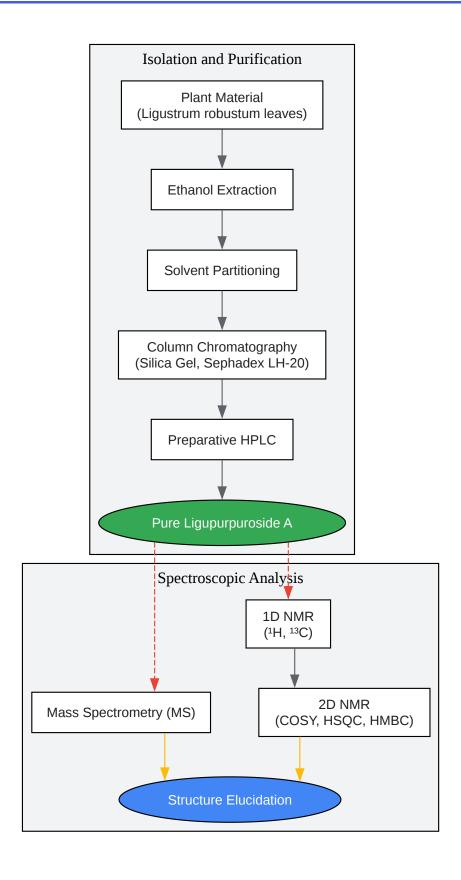
#### **Mass Spectrometry**

Mass spectral data were obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source.

#### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Ligupurpuroside A** using spectroscopic methods.





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Caption: Workflow for the isolation and structural analysis of Ligupurpuroside A.







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